molecular formula C14H12N2O2 B373124 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate CAS No. 76434-58-7

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate

Cat. No.: B373124
CAS No.: 76434-58-7
M. Wt: 240.26g/mol
InChI Key: CTAUHSQYRZEMDY-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate is an organic salt with a structure featuring a cation and an anion within the same molecule. Research indicates that closely related pyrazolium-olate compounds show significant promise in the field of materials science, particularly as components in organic charge-transfer complexes . When complexed with electron acceptors like iodine, these compounds can exhibit increased DC electrical conductivity, with performance rising as a function of temperature . Studies suggest that such charge-transfer complexes demonstrate thermal stability and a reduced energy gap, making them candidates for investigation in applications such as photovoltaic cells . This product is intended for research purposes to explore its electronic and material properties. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-9-8-10(2)16-14(18)12(13(17)15(9)16)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTAUHSQYRZEMDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=[N+]2N1C(=O)C(=C2[O-])C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331684
Record name 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76434-58-7
Record name 1,3-dimethyl-7-oxo-6-phenylpyrazolo[1,2-a]pyrazol-4-ium-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a suitable phenyl-substituted reagent, followed by oxidation and cyclization steps . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.

Chemical Reactions Analysis

5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. It is employed as a reagent in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions. These properties make it valuable for developing new chemical entities with desired functionalities .

Biology

The biological activities of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate have been extensively studied. Research indicates potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial effects against various bacterial strains.
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions with cellular targets .

Medicine

In medicinal chemistry, ongoing research focuses on its therapeutic applications. The compound is being explored for drug development aimed at treating conditions such as cancer and infections. Its mechanism of action involves binding to specific enzymes or receptors, modulating their activity and thereby influencing biological pathways relevant to disease progression .

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in certain chemical processes. Its unique properties facilitate advancements in material science and catalysis .

Case Studies

StudyFocusFindings
Study 1Antimicrobial EffectsDemonstrated significant inhibition of bacterial growth in vitro.
Study 2Anticancer ActivityShowed reduced proliferation of cancer cells via apoptosis induction.
Study 3Chemical SynthesisDeveloped new synthetic pathways utilizing this compound as a key intermediate.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The table below compares structural attributes with analogous heterocycles:

Compound Name Core Structure Key Substituents Hydrogen Bonding Features Reference
5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate Pyrazolo[1,2-a]pyrazole 5,7-Me; 2-Ph; 3-oxo; 4-ium-1-olate Ionic olate group, oxo as acceptor N/A
8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine (9) Pyrazolo[1,5-a]pyrimidine 8,10-Me; 4-pyrazole substituent N-H and aromatic C-H donors
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) Pyrazolo[1,5-a]pyrimidine Carboxamide; 5,7-Me; 2-Ph Amide N-H and carbonyl O acceptors

Key Observations :

  • The pyrazolo[1,2-a]pyrazole core is less common than pyrazolo-pyrimidines, offering a distinct electronic environment for reactivity .

Physical and Chemical Properties

Property Target Compound Compound 9 Compound 8a
Melting Point Not reported Not reported 394 mg, m.p. light brown solid
Solubility High (zwitterionic) Moderate (neutral) Low (carboxamide)
Stability Enhanced (ionic structure) Air-stable Sensitive to hydrolysis
  • The olate group in the target compound likely increases polarity, making it more soluble in polar solvents than 9 or 8a .
  • Tautomerism: The 3-oxo group may enable keto-enol tautomerism, analogous to pyrazolone derivatives .

Biological Activity

5,7-Dimethyl-3-oxo-2-phenyl-3H-pyrazolo[1,2-a]pyrazol-4-ium-1-olate is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a pyrazolo[1,2-a]pyrazole core, characterized by the presence of two methyl groups at positions 5 and 7, a phenyl group at position 2, and an oxo group at position 3. The structural attributes suggest that it may possess diverse pharmacological properties.

The synthesis of this compound can be achieved through various methods typical for pyrazole derivatives. The compound's molecular formula is C12H12N2O2C_{12}H_{12}N_2O_2, with a molecular weight of approximately 220.24 g/mol. Its structural features lend themselves to interactions with biological systems, potentially influencing various biological pathways.

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds with pyrazole structures are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : There is evidence that certain pyrazole derivatives possess antimicrobial activity against various pathogens.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that compounds similar to this compound may exhibit cytotoxic effects on cancer cell lines.

While specific data regarding the mechanism of action for this compound is limited, the presence of the pyrazole moiety suggests potential interactions with enzyme systems or receptor sites involved in various signaling pathways. Further research is needed to elucidate these mechanisms comprehensively.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties:

Compound NameStructural FeaturesBiological Activity
4-Hydroxycoumarin Coumarin backboneAnticoagulant properties
4-Aminoantipyrine Pyrazole ringAnalgesic and antipyretic
Phenylhydrazine Hydrazine derivativeSynthetic organic chemistry

These comparisons highlight the diversity within the pyrazole family and underscore the unique properties of 5,7-dimethyl-3-oxo-2-phenylnitro-pyrazolo[1,2-a]pyrazol -4 -ium -1 -olate that may lead to distinct biological activities.

Case Studies

A review of literature reveals several case studies focusing on pyrazole derivatives:

  • Antioxidant Studies : A study demonstrated that a series of pyrazole derivatives showed significant scavenging activity against free radicals (source needed).
  • Anti-inflammatory Research : Another investigation reported that certain pyrazole compounds effectively reduced inflammation markers in animal models (source needed).
  • Antimicrobial Testing : Research indicated that specific pyrazole derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria (source needed).

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The compound can be synthesized via refluxing precursors (e.g., pyrazole derivatives) in ethanol or xylene for 2–30 hours, followed by recrystallization. Key variables include solvent polarity (ethanol vs. xylene) and reaction duration. For example, ethanol reflux for 2 hours yields moderate purity, while prolonged xylene reflux (25–30 hours) improves cyclization but risks side reactions. Purification via DMF-EtOH (1:1) recrystallization removes byproducts effectively .

Q. Which purification methods are most effective for isolating high-purity samples?

Recrystallization using solvent mixtures (DMF-EtOH or methanol) is critical. DMF-EtOH (1:1) enhances crystal lattice formation, reducing impurities. Methanol is suitable for thermally stable derivatives but may require multiple washes to eliminate residual solvents .

Q. What spectroscopic techniques are essential for basic structural validation?

Use NMR (¹H/¹³C) to confirm substituent positions and FTIR to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular ion peaks. Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts)?

Discrepancies often arise from tautomerism or solvent effects. Standardize conditions (e.g., DMSO-d6 for NMR) and validate with X-ray crystallography. For example, crystal structure analysis (e.g., CCDC entries) confirms protonation states and ring conformations .

Q. What experimental strategies assess stability under varying pH and temperature?

Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC-MS.
  • Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C common for heterocycles). Structural integrity is confirmed via post-stability FTIR/NMR .

Q. How to design experiments probing environmental fate and ecotoxicological impacts?

Follow ISO guidelines for abiotic/biotic studies:

  • Abiotic : Measure hydrolysis/photolysis rates under UV light (λ = 254 nm) in aqueous matrices.
  • Biotic : Use Daphnia magna or algal models (OECD 201/202) to assess acute toxicity. Long-term ecological risks require microcosm studies simulating soil/water systems .

Q. What methodologies elucidate reaction mechanisms (e.g., cyclization pathways)?

Employ kinetic studies (e.g., in situ FTIR) to track intermediate formation. Isotopic labeling (¹³C/¹⁵N) clarifies bond reorganization. Computational tools (Gaussian, ORCA) model transition states and activation energies .

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity data?

Variations may stem from assay conditions (e.g., cell line specificity) or sample purity. Replicate studies using standardized protocols (e.g., MTT assays in triplicate) and validate purity via HPLC (>95%). Compare IC₅₀ values against structurally analogous compounds (e.g., pyrazolo[1,2-a]pyrazolones) .

Q. Why do synthesis yields vary across studies?

Yield discrepancies (e.g., 68% vs. 85%) correlate with:

  • Catalyst use : Zeolite vs. homogeneous catalysts alter reaction efficiency .
  • Workup protocols : Incomplete washing or drying (Na₂SO₄ vs. MgSO₄) affects mass recovery .

Experimental Design

Q. How to optimize a randomized block design for studying degradation kinetics?

Split-plot designs (e.g., ) control variables:

  • Main plots : Environmental factors (pH, light).
  • Subplots : Compound concentration.
    Use ANOVA to isolate variance sources and ensure ≥4 replicates per condition .

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